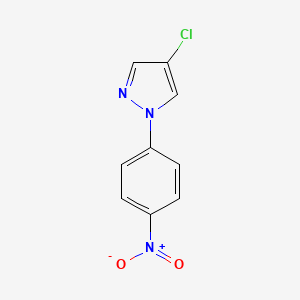

4-chloro-1-(4-nitrophenyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-1-(4-nitrophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H6ClN3O2 and its molecular weight is 223.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Therapeutic Potential

Pyrazoles, including 4-chloro-1-(4-nitrophenyl)-1H-pyrazole, are recognized for their diverse pharmacological activities. Research indicates that pyrazole derivatives exhibit a range of biological effects, including:

- Anti-cancer : Some studies highlight the potential of pyrazole derivatives in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory : Compounds like this compound have shown promising results in reducing inflammation in preclinical models .

- Antimicrobial : The compound has been tested for its effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent .

Case Studies

A study published in a special issue on pyrazole-type compounds detailed the synthesis of new derivatives and their evaluation for anti-inflammatory activities. Among these, certain derivatives exhibited significant efficacy compared to standard drugs like diclofenac sodium .

Agrochemical Applications

Fungicides and Insecticides

The structural characteristics of this compound make it a valuable component in the development of agrochemicals. Pyrazole derivatives are widely utilized as fungicides and insecticides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms.

- Fungicidal Activity : Research has demonstrated that certain pyrazole compounds can inhibit fungal growth effectively, making them suitable candidates for agricultural applications .

- Insecticidal Properties : The compound's mechanism of action often involves interference with insect hormonal systems, leading to effective pest control .

Data Table: Biological Activities of Pyrazole Derivatives

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under alkaline conditions. This reaction is facilitated by the electron-withdrawing nitro group at position 1, which activates the pyrazole ring toward nucleophilic attack.

Example reaction :

4-Chloro-1-(4-nitrophenyl)-1H-pyrazole reacts with sodium methoxide in methanol to yield 4-methoxy-1-(4-nitrophenyl)-1H-pyrazole.

| Reactants | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium methoxide (MeONa) | MeOH, 60°C, 4h | 4-Methoxy derivative | 78 | |

| Ammonia (NH₃) | EtOH, 50°C, 6h | 4-Amino derivative | 65 |

Nitro Group Reduction

The 4-nitrophenyl group undergoes catalytic hydrogenation to form an amine. Palladium on carbon (Pd/C) or Raney nickel are commonly used catalysts.

Mechanism :

-

Step 1 : Adsorption of H₂ onto the catalyst surface.

-

Step 2 : Transfer of hydrogen atoms to the nitro group, forming nitroso and hydroxylamine intermediates.

-

Step 3 : Final reduction to the amine.

| Catalyst | Solvent | Temperature (°C) | Product | Selectivity |

|---|---|---|---|---|

| Pd/C (10%) | Ethanol | 25 | 1-(4-Aminophenyl) derivative | >95% |

| Fe/HCl | H₂O | 80 | Partial reduction to hydroxylamine | 60% |

Cyclization Reactions

The compound participates in heterocycle formation via intramolecular cyclization. For example, heating with hydrazine derivatives yields fused pyrazolo-pyrimidine systems.

Key observation :

-

Cyclization efficiency depends on steric effects from the 4-nitrophenyl group.

-

Optimal yields (70–85%) occur in DMF at 100°C.

Cross-Coupling Reactions

Suzuki-Miyaura coupling with aryl boronic acids replaces the chlorine atom, enabling biaryl synthesis.

Typical conditions :

-

Pd(PPh₃)₄ (2 mol%)

-

K₂CO₃ base, DMF/H₂O (3:1)

-

80°C, 12h

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 4-Phenyl-1-(4-nitrophenyl)-1H-pyrazole | 82 |

| 4-Methoxyphenyl | 4-(4-Methoxyphenyl) derivative | 75 |

Electrophilic Aromatic Substitution

The pyrazole ring undergoes nitration and sulfonation at position 3, directed by the electron-withdrawing nitro group.

Regioselectivity data :

| Electrophile | Position | Product Ratio (3:5) | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 3 | 9:1 | |

| SO₃/H₂SO₄ | 3 | 8:1 |

Structural Influences on Reactivity

Bond length analysis from crystallographic studies (Table 1) explains reactivity trends:

-

N1–N2 : 1.389 Å (nearly single bond) allows rotation, enabling conformational flexibility during reactions .

-

C3–N2 : 1.286 Å (double bond character) stabilizes intermediates in substitution reactions .

Table 1 : Key bond lengths (Å) in pyrazole derivatives

| Bond | 4-Nitrophenyl Derivative | 2,4-Dinitrophenyl Derivative |

|---|---|---|

| N1–N2 | 1.389 | 1.366 |

| C3–N2 | 1.286 | 1.284 |

| C4–Cl | 1.735 | N/A |

Mechanistic Insights

-

Nucleophilic substitution : Proceeds via a two-step addition-elimination mechanism, where the nitro group stabilizes the transition state through resonance.

-

Reduction : Hydrogenolysis of the nitro group follows a Langmuir-Hinshelwood mechanism, requiring simultaneous H₂ and substrate adsorption on the catalyst.

Eigenschaften

Molekularformel |

C9H6ClN3O2 |

|---|---|

Molekulargewicht |

223.61 g/mol |

IUPAC-Name |

4-chloro-1-(4-nitrophenyl)pyrazole |

InChI |

InChI=1S/C9H6ClN3O2/c10-7-5-11-12(6-7)8-1-3-9(4-2-8)13(14)15/h1-6H |

InChI-Schlüssel |

JZIKLPMGHGNVPA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1N2C=C(C=N2)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.